molecular formula C9H6N2O3 B6580034 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 212378-45-5

6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B6580034
CAS No.: 212378-45-5
M. Wt: 190.16 g/mol
InChI Key: BCDUFBQXLLSBOY-UHFFFAOYSA-N
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Description

6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the esterification of 2,3-pyridinedicarboxylic acid to form the corresponding dimethyl ester. This intermediate is then reduced using a mixture of sodium borohydride and anhydrous calcium chloride. The resulting product undergoes a chlorination reaction followed by cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolo[3,4-b]pyridine derivatives .

Scientific Research Applications

6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several applications in scientific research:

Comparison with Similar Compounds

Biological Activity

6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, also known as 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione with an acetyl group at position 6, is a heterocyclic compound of significant interest in medicinal chemistry. Its unique bicyclic structure and the presence of multiple functional groups suggest potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H10N2O2C_{13}H_{10}N_{2}O_{2}, with a molecular weight of approximately 230.23 g/mol. The compound features a pyrrolo ring fused to a pyridine ring and contains two carbonyl groups at positions 5 and 7. The acetyl group at position 6 enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (Lung)12.50
MCF7 (Breast)9.00
HepG2 (Liver)15.75

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against several bacterial strains. In particular:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate that the compound could serve as a lead in the development of new antimicrobial agents.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, studies have suggested that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, such as TNF-alpha and IL-6, which are crucial mediators in inflammatory responses.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes involved in cancer metabolism and inflammation.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound has been linked to increased apoptosis in cancerous cells through the activation of intrinsic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : A study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups (p < 0.01) .
  • Combination Therapy : Another study investigated its efficacy when combined with standard chemotherapeutic agents like doxorubicin, showing enhanced cytotoxic effects on resistant cancer cell lines .

Properties

IUPAC Name

6-acetylpyrrolo[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c1-5(12)11-8(13)6-3-2-4-10-7(6)9(11)14/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDUFBQXLLSBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)C2=C(C1=O)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235676
Record name 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212378-45-5
Record name 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212378-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Acetyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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